Chloro(dodecyl)dimethylsilane

Catalog No.
S609391
CAS No.
66604-31-7
M.F
C14H31ClSi
M. Wt
262.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(dodecyl)dimethylsilane

CAS Number

66604-31-7

Product Name

Chloro(dodecyl)dimethylsilane

IUPAC Name

chloro-dodecyl-dimethylsilane

Molecular Formula

C14H31ClSi

Molecular Weight

262.93 g/mol

InChI

InChI=1S/C14H31ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3

InChI Key

DLLABNOCKQMTEJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si](C)(C)Cl

Synonyms

DDMS cpd, dodecyldimethylchlorosilane

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)Cl

Chloro(dodecyl)dimethylsilane is an organosilicon compound with the molecular formula C₁₄H₃₁ClSi and a molecular weight of approximately 262.93 g/mol. It is characterized by a dodecyl group (a long hydrocarbon chain) attached to a silicon atom, which is also bonded to two dimethyl groups and one chlorine atom. This structure imparts unique properties, making it valuable in various applications, particularly in surface modification and as a coupling agent in polymer chemistry. The compound is known to be hazardous, causing severe skin burns and eye damage upon contact .

Chloro(dodecyl)dimethylsilane itself likely doesn't have a specific biological mechanism of action. However, its surface modifying properties can be utilized in various applications. For example, it can be used to create hydrophobic coatings on surfaces or to introduce reactive silanol groups for further biomolecule conjugation [].

Surface Modification

  • Silanization: Chloro(dodecyl)dimethylsilane can be used for the silanization process, which involves introducing a silicon-based functionality onto the surface of various materials. This modifies the surface properties, such as improving hydrophobicity (water repellency), adhesion, and lubrication . This technique is employed in various research areas, including:
    • Microfluidics: Silanization of microfluidic channels enhances their compatibility with non-polar fluids and reduces non-specific adsorption of biomolecules, improving the performance of microfluidic devices for biological assays .
    • Biosensors: Silanization of biosensor surfaces can improve their sensitivity and specificity by controlling the surface chemistry and reducing non-specific binding .
    • Nanoparticles: Silanization of nanoparticles allows for controlled surface functionalization, enabling their specific targeting and interaction with desired biological targets in research related to drug delivery and bioimaging .

Organic Synthesis

  • Precursor for organosilicon compounds: Chloro(dodecyl)dimethylsilane can serve as a starting material for the synthesis of various organosilicon compounds with diverse functionalities. These compounds find applications in numerous research fields, including:
    • Silicone polymers: Chloro(dodecyl)dimethylsilane can be used as a building block for the synthesis of silicone polymers with specific properties, such as elastomers, sealants, and coatings, relevant to materials science research .
    • Organocatalysts: By incorporating the dodecyl chain and the reactive chlorine functionality, chloro(dodecyl)dimethylsilane can be employed in the design of novel organocatalysts for various organic transformations, contributing to research in synthetic organic chemistry .
Typical of organosilicon compounds:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new silanes.
  • Hydrolysis: In the presence of water, chloro(dodecyl)dimethylsilane can hydrolyze to form silanol and hydrochloric acid. This reaction is significant in applications involving surface modification.
  • Polymerization: It can serve as a precursor for silicone polymers through reactions with other silanes or polymerization agents.

These reactions are crucial for its application in modifying surfaces and creating functional materials.

Chloro(dodecyl)dimethylsilane can be synthesized through several methods:

  • Direct Chlorination: The compound can be synthesized by chlorinating dodecyl-dimethylsilane using chlorine gas or other chlorinating agents.
  • Reaction with Dodecylmagnesium Bromide: Another method involves the reaction of dodecylmagnesium bromide with chloromethyl-dimethylchlorosilane, leading to the formation of chloro(dodecyl)dimethylsilane.
  • Hydrosilylation: This method involves the addition of silanes to alkenes or alkynes under catalysis, although it is less common for this specific compound.

These synthesis routes allow for the production of chloro(dodecyl)dimethylsilane with varying purity levels and yields.

Chloro(dodecyl)dimethylsilane has several important applications:

  • Surface Modification: It is widely used to modify surfaces of materials such as glass, metals, and polymers to enhance hydrophobicity and improve adhesion properties.
  • Coupling Agent: In polymer chemistry, it acts as a coupling agent that improves the compatibility between organic polymers and inorganic fillers.
  • Biochemical Research: It is utilized in proteomics research for functionalizing surfaces in biosensors and other analytical devices .

These applications leverage its unique chemical properties to enhance material performance.

Chloro(dodecyl)dimethylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
OctadecyltrichlorosilaneC₁₈H₃₉Cl₃SiLonger hydrocarbon chain; higher hydrophobicity
DimethyldodecylchlorosilaneC₁₄H₃₃ClSiSimilar structure but without the terminal chlorine
DodecyltrimethoxysilaneC₁₄H₃₃O₃SiContains methoxy groups instead of chlorine

Chloro(dodecyl)dimethylsilane is unique due to its specific combination of a long hydrocarbon chain and reactive chlorine atom, which enhances its utility in surface modification compared to these similar compounds. Its ability to undergo nucleophilic substitution makes it particularly versatile for creating functionalized surfaces.

Molecular Formula and Structural Features

Chloro(dodecyl)dimethylsilane exhibits the molecular formula C₁₄H₃₁ClSi with a molecular weight of 262.940 grams per mole [1] [2]. The compound represents a quintessential example of organosilicon chemistry, featuring a central silicon atom that serves as the tetrahedral coordination center for four distinct substituents [4] [6].

The structural architecture of chloro(dodecyl)dimethylsilane comprises a silicon atom bonded to one chlorine atom, two methyl groups, and one dodecyl group [1] [2]. The dodecyl substituent consists of a twelve-carbon straight-chain alkyl group with the formula C₁₂H₂₅, providing the molecule with significant hydrophobic character [15]. The two methyl groups contribute additional organic character while maintaining relatively compact steric profiles [6].

Structural ComponentFormulaContribution to Molecular Properties
Central Silicon AtomSiTetrahedral coordination center
Chlorine SubstituentClReactive site for nucleophilic substitution
Methyl Groups (2)2 × CH₃Hydrophobic character, steric bulk
Dodecyl GroupC₁₂H₂₅Primary hydrophobic domain, chain flexibility

The silicon atom adopts sp³ hybridization, resulting in tetrahedral molecular geometry with bond angles approximating 109.5 degrees [4] [6]. This tetrahedral arrangement represents the most common coordination geometry for tetravalent silicon compounds in organosilicon chemistry [4]. The silicon center exhibits tetravalent character, forming four covalent bonds with its substituents through sp³ hybridized orbitals [6].

Stereochemical Considerations

The silicon center in chloro(dodecyl)dimethylsilane possesses four different substituents, theoretically creating a stereogenic center capable of exhibiting chirality [9] [10]. However, the dynamic nature of silicon-centered stereochemistry in many organosilicon compounds presents unique considerations compared to carbon-centered chirality [13] [14].

Silicon-centered chirality requires the presence of four different substituents bonded to the silicon atom, which is satisfied in this compound through the chlorine atom, two methyl groups, and the dodecyl chain [9] [12]. The tetrahedral geometry around silicon creates the potential for enantiomeric forms, designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules [10] [13].

Stereochemical FeatureDescriptionImplications
Silicon StereocenterFour different substituentsPotential for enantiomeric forms
Tetrahedral Geometrysp³ hybridization109.5° bond angles
Configurational StabilityTemperature and solvent dependentMay undergo racemization
Chiral RecognitionPossible optical activityDepends on configurational stability

Research in silicon stereochemistry demonstrates that organosilicon compounds can exhibit configurational stability under specific conditions, particularly when the silicon center is incorporated into rigid molecular frameworks [14]. However, many silicon-centered stereocenters are prone to racemization through pentacoordinate intermediates, especially in the presence of nucleophilic species or elevated temperatures [9] [10].

The stereochemical behavior of chloro(dodecyl)dimethylsilane would likely depend on reaction conditions, with the chlorine substituent serving as a potential leaving group that could facilitate stereochemical scrambling through nucleophilic substitution mechanisms [1] [9]. The flexibility of the dodecyl chain does not directly influence the stereochemistry at silicon but may affect the overall conformational preferences of the molecule [13].

Nomenclature Systems and Common Synonyms

The systematic nomenclature of chloro(dodecyl)dimethylsilane follows established conventions for organosilicon compounds, utilizing silane as the parent structure with appropriate substituent prefixes [6] [15]. The International Union of Pure and Applied Chemistry nomenclature system provides the foundation for systematic naming of organosilicon compounds [16] [20].

According to systematic nomenclature principles, the compound can be named as chlorodimethyldodecylsilane, following the convention of listing substituents in alphabetical order before the silane parent name [6]. Alternative systematic names include dodecylchlorodimethylsilane and chloro(dodecyl)dimethylsilane, with variations depending on the emphasis placed on different structural features [15] [16].

Nomenclature SystemNameStructural Emphasis
IUPAC SystematicChlorodimethyldodecylsilaneAlphabetical substituent order
Alternative SystematicDodecylchlorodimethylsilaneEmphasizes alkyl chain
DescriptiveChloro(dodecyl)dimethylsilaneParenthetical alkyl designation
Functional GroupDodecyldimethylsilyl chlorideEmphasizes reactive chloride

The compound may also be referenced using functional group nomenclature as dodecyldimethylsilyl chloride, emphasizing the reactive nature of the silicon-chlorine bond [1] [2]. This nomenclature variant highlights the potential use of the compound as a silylating agent in organic synthesis applications [7].

Common synonyms in chemical databases and literature may include variations such as dodecyldimethylchlorosilane and dimethyldodecylchlorosilane [15] [18]. The systematic approach to organosilicon nomenclature ensures consistency across chemical literature while accommodating the diverse structural features present in these compounds [6] [16].

Silicon-Carbon Bond Characteristics

The silicon-carbon bonds in chloro(dodecyl)dimethylsilane exhibit distinctive characteristics that differentiate them from carbon-carbon bonds in analogous organic compounds [4] [5]. Silicon-carbon bond lengths typically measure approximately 1.87-1.89 angstroms, significantly longer than carbon-carbon bonds which average 1.54 angstroms [4] [5].

The bond dissociation energy of silicon-carbon bonds averages approximately 318 kilojoules per mole, representing intermediate strength compared to other silicon-containing bonds [5]. This bond energy reflects the polarized nature of the silicon-carbon bond, with carbon exhibiting greater electronegativity than silicon [4] [5].

Bond TypeBond Length (Å)Bond Energy (kJ/mol)Polarity
Si-C (methyl)1.87-1.89318δ⁻C-Siδ⁺
Si-C (dodecyl)1.87-1.89318δ⁻C-Siδ⁺
Si-Cl2.01-2.05381δ⁺Si-Clδ⁻
C-C (reference)1.54346Minimal

The electronegativity difference between silicon (1.90 on the Pauling scale) and carbon (2.55) results in polarized silicon-carbon bonds with partial negative charge localized on carbon and partial positive charge on silicon [4] [5]. This polarization influences the reactivity patterns of organosilicon compounds, making silicon centers susceptible to nucleophilic attack [4].

Silicon-carbon bonds demonstrate remarkable stability toward hydrolysis under neutral and mildly acidic conditions, contrasting with the hydrolytic sensitivity of silicon-oxygen and silicon-nitrogen bonds [5] [7]. This stability contributes to the utility of organosilicon compounds in aqueous environments and biological systems [5].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

66604-31-7

Wikipedia

Dodecyldimethylchlorosilane

Dates

Last modified: 08-15-2023

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